

ML380: A Technical Guide on CNS Penetration and Bioavailability

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ML380 is a potent and subtype-selective positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor (mAChR).[1][2] As a brain-penetrant compound, ML380 holds potential for investigating the role of the M5 receptor in the central nervous system (CNS). This technical guide provides a comprehensive overview of the available data on the CNS penetration and bioavailability of ML380, intended to inform preclinical research and drug development efforts. The information presented herein is compiled from publicly available scientific literature.

Core Quantitative Data

The following tables summarize the key pharmacokinetic and CNS penetration parameters of **ML380** based on preclinical studies in rats.

Table 1: Pharmacokinetics of ML380 in Rats (Intravenous Administration)



Parameter	Value	Reference
Dosage	1 mg/kg	[3]
Clearance	66 mL/min/kg	[3]
Volume of Distribution (Vd)	1.6 L/kg	[3]
Half-life (t½)	22 min	[3]

Note: Data on the oral bioavailability of **ML380** is not currently available in the reviewed scientific literature.

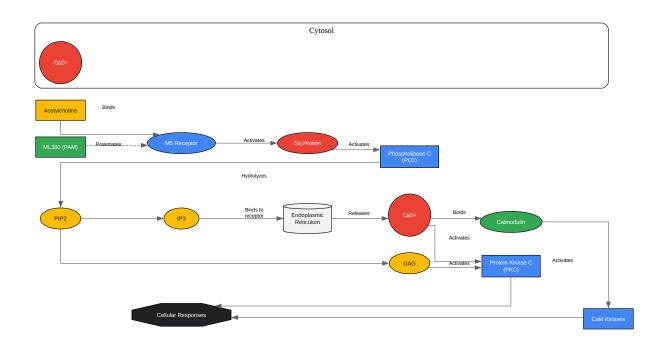
Table 2: CNS Penetration of ML380 in Rats

Parameter	Value	Reference
Brain-to-Plasma Ratio (Kp)	0.36	[2][4]

Mechanism of Action and Signaling Pathway

ML380 acts as a positive allosteric modulator of the M5 muscarinic acetylcholine receptor.[1][2] The M5 receptor is a G protein-coupled receptor (GPCR) that preferentially couples to Gq/11 proteins.[5][6] Upon activation by acetylcholine, the M5 receptor, potentiated by ML380, initiates a signaling cascade through the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[7] DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[7] The rise in intracellular Ca2+ also leads to the activation of calmodulin-sensitive enzymes, such as calmodulin-dependent protein kinases (CaMKs).[7] These downstream signaling events ultimately result in various cellular responses.





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M5 Muscarinic Acetylcholine Receptor Signaling Pathway

Experimental Protocols



While the specific, detailed experimental protocols from the primary literature for **ML380** were not accessible, this section outlines a general methodology for determining the brain-to-plasma ratio of a small molecule in rodents, based on established practices.[8][9]

Determination of Brain-to-Plasma Ratio (Kp) in Rodents

Objective: To determine the ratio of the concentration of the test compound in the brain to that in the plasma at a specific time point after administration.

Animals: Male Sprague-Dawley rats are commonly used for such studies.

Procedure:

- Compound Administration: The test compound (e.g., ML380) is administered to the rats, typically via intravenous (IV) or oral (PO) route at a predetermined dose.
- Sample Collection:
 - At a specified time point post-administration (e.g., 1 hour), the animals are anesthetized.
 - A blood sample is collected, typically via cardiac puncture, into tubes containing an anticoagulant (e.g., EDTA).
 - The blood is then centrifuged to separate the plasma.
 - Following blood collection, the animal is euthanized, and the brain is rapidly excised.
- Sample Processing:
 - The brain is rinsed with cold saline, blotted dry, and weighed.
 - The brain tissue is then homogenized in a suitable buffer to create a uniform suspension.
- Bioanalysis:
 - The concentrations of the test compound in the plasma and brain homogenate are determined using a validated analytical method, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS).



- Calculation:
 - The brain-to-plasma ratio (Kp) is calculated by dividing the concentration of the compound in the brain homogenate (ng/g of tissue) by its concentration in the plasma (ng/mL).

Limitations

It is important to note that the data presented in this guide is based on a limited number of publicly available preclinical studies. A comprehensive understanding of the pharmacokinetics and CNS disposition of **ML380** would require further investigation, particularly concerning its oral bioavailability, metabolism, and potential for active transport across the blood-brain barrier. The experimental protocol provided is a generalized representation and may not reflect the exact methodology used in the cited studies for **ML380**.

Conclusion

ML380 is a valuable research tool for probing the function of the M5 muscarinic acetylcholine receptor in the central nervous system. The available data indicates that it is a brain-penetrant molecule with a relatively short half-life in rats following intravenous administration. The lack of data on its oral bioavailability is a significant gap that should be addressed in future studies to fully characterize its potential as a CNS drug candidate. Researchers and drug developers are encouraged to consult the primary literature for further details and to conduct their own studies to confirm and expand upon these findings.

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